molecular formula C11H17Br B14393115 10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane CAS No. 88672-80-4

10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane

Cat. No.: B14393115
CAS No.: 88672-80-4
M. Wt: 229.16 g/mol
InChI Key: FIIQSEHLEZPQRN-UHFFFAOYSA-N
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Description

10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane: is a unique organic compound characterized by its complex spirocyclic structure. This compound has a molecular formula of C11H17Br and a molecular weight of approximately 229.157 Da . The presence of a bromine atom and a spirocyclic framework makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane typically involves the formation of the spirocyclic core followed by bromination. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. Bromination is then carried out using bromine or other brominating agents under specific conditions to introduce the bromine atom at the desired position .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane involves its interaction with various molecular targets. The bromine atom and spirocyclic structure allow it to participate in specific chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dispiro[2.0.5.1]decane, 10-bromo-10-(1,1-dimethylethyl)
  • 1,7-Dioxaspiro[5.5]undecane
  • 1,6-Dioxaspiro[4.5]decane

Uniqueness

10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane is unique due to its specific spirocyclic structure and the presence of a bromine atom. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

88672-80-4

Molecular Formula

C11H17Br

Molecular Weight

229.16 g/mol

IUPAC Name

10-bromo-10-methyldispiro[2.0.54.13]decane

InChI

InChI=1S/C11H17Br/c1-9(12)10(11(9)7-8-11)5-3-2-4-6-10/h2-8H2,1H3

InChI Key

FIIQSEHLEZPQRN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(C13CC3)CCCCC2)Br

Origin of Product

United States

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